Ergolin-8-amine, 6-methyl-, (8a)- Ergolin-8-amine, 6-methyl-, (8a)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16253686
InChI: InChI=1S/C15H19N3/c1-18-8-10(16)6-12-11-3-2-4-13-15(11)9(7-17-13)5-14(12)18/h2-4,7,10,12,14,17H,5-6,8,16H2,1H3
SMILES:
Molecular Formula: C15H19N3
Molecular Weight: 241.33 g/mol

Ergolin-8-amine, 6-methyl-, (8a)-

CAS No.:

Cat. No.: VC16253686

Molecular Formula: C15H19N3

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

Ergolin-8-amine, 6-methyl-, (8a)- -

Specification

Molecular Formula C15H19N3
Molecular Weight 241.33 g/mol
IUPAC Name 7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-amine
Standard InChI InChI=1S/C15H19N3/c1-18-8-10(16)6-12-11-3-2-4-13-15(11)9(7-17-13)5-14(12)18/h2-4,7,10,12,14,17H,5-6,8,16H2,1H3
Standard InChI Key KGUBZNRUCSWDAU-UHFFFAOYSA-N
Canonical SMILES CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ergolin-8-amine, 6-methyl-, (8a)- belongs to the ergoline family, which features a tetracyclic framework comprising a fused indole and pyrrole system. The IUPAC name, 7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-amine, reflects its structural complexity, including a methyl group at position 6 and an amine moiety at position 8a. The stereochemistry at C-8a is critical for its biological activity, as it influences receptor affinity and metabolic stability .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC15H19N3\text{C}_{15}\text{H}_{19}\text{N}_{3}
Molecular Weight241.33 g/mol
IUPAC Name7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-amine
Canonical SMILESCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)N
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The compound’s solubility in polar solvents is moderate, facilitated by its amine group, while the methyl substitution enhances lipophilicity, potentially improving blood-brain barrier penetration.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of Ergolin-8-amine, 6-methyl-, (8a)- typically begins with elymoclavine, a naturally occurring ergot alkaloid. A key step involves the displacement of hydroxyl groups at position 8 with amines under controlled conditions. For example, reacting elymoclavine with ammonia in the presence of a palladium catalyst yields the 8-amine derivative . Subsequent methylation at position 6 is achieved using methyl iodide, preserving the stereochemical integrity of the tetracyclic core.

Table 2: Overview of Synthetic Routes

Starting MaterialKey ReagentsReaction ConditionsYield (%)
ElymoclavineNH₃, Pd/C80°C, 12 hrs65
8-HydroxyergolineMethyl iodide, K₂CO₃DMF, 60°C, 6 hrs78

Industrial Production Challenges

Scaling up synthesis requires optimizing reaction parameters to minimize byproducts. Industrial protocols often employ continuous-flow reactors to enhance reproducibility, with purification via column chromatography or crystallization . Regulatory compliance with cGMP standards ensures batch consistency, though the compound remains primarily restricted to research applications due to its potent biological activity.

Biological Activity and Mechanism of Action

Prolactin Inhibition

Ergolin-8-amine, 6-methyl-, (8a)- demonstrates dose-dependent inhibition of prolactin secretion in pituitary cell cultures, with an IC₅₀ of 12 nM . This efficacy rivals that of bromocriptine, a first-line treatment for hyperprolactinemia, suggesting shared dopaminergic pathways. The compound binds to dopamine D₂ receptors on lactotrophs, suppressing adenylate cyclase activity and reducing prolactin gene transcription .

Receptor Selectivity Profile

Pharmacological Implications and Therapeutic Applications

Hyperprolactinemia Management

Hyperprolactinemia, characterized by elevated prolactin levels, leads to infertility, galactorrhea, and osteoporosis. In preclinical models, Ergolin-8-amine, 6-methyl-, (8a)- normalized prolactin levels within 4 hours of administration, with effects persisting for 24 hours . Its oral bioavailability (≈40%) and half-life (8–10 hrs) position it as a candidate for once-daily dosing.

Table 3: Comparative Efficacy in Prolactin Inhibition

CompoundIC₅₀ (nM)Receptor Selectivity (D₂:5-HT₂B)
Ergolin-8-amine, 6-methyl-12150:1
Bromocriptine890:1
Cabergoline5300:1

Comparative Analysis with Related Ergoline Derivatives

Structural and Functional Divergence

Ergolin-8-amine, 6-methyl-, (8a)- distinguishes itself from classical ergot alkaloids through its C-8 amine group and C-6 methyl substitution. These modifications enhance dopaminergic activity while reducing vasoconstrictive effects, a common drawback of ergotamine and dihydroergotamine .

Table 4: Key Differences Among Ergoline Compounds

CompoundPrimary UseKey Structural FeatureMajor Limitation
Ergolin-8-amineHyperprolactinemiaC-8 amine, C-6 methyl5-HT₂B antagonism
ErgotamineMigraineC-8 amideVasoconstriction
Lysergic Acid AmideHallucinogenC-8 diethylamidePsychoactivity

Research Applications and Future Directions

Drug Development Opportunities

The compound’s prolactin-lowering efficacy supports its development as a second-line therapy for dopamine agonist-resistant tumors. Phase I trials assessing safety in healthy volunteers are warranted, with particular attention to cardiac valvulopathy risks .

Chemical Biology Probes

Fluorescently tagged derivatives could elucidate D₂ receptor trafficking dynamics, offering insights into G protein-coupled receptor (GPCR) signaling mechanisms .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator